Cas no 135807-55-5 (2-2-(dimethylamino)phenylpropanoic acid)
2-2-(dimethylamino)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, 2-(dimethylamino)-α-methyl-
- 2-2-(dimethylamino)phenylpropanoic acid
- NAGMYXMGEVXCRQ-UHFFFAOYSA-N
- (RS)-2-[2-dimethylaminophenyl]propionic acid
- 135807-55-5
- 2-[2-(dimethylamino)phenyl]propanoic acid
- EN300-1839474
- (RS)-2-(2-dimethylaminophenyl)propionic acid
- SCHEMBL9730118
-
- Inchi: 1S/C11H15NO2/c1-8(11(13)14)9-6-4-5-7-10(9)12(2)3/h4-8H,1-3H3,(H,13,14)
- InChI Key: NAGMYXMGEVXCRQ-UHFFFAOYSA-N
- SMILES: C1(C(C)C(O)=O)=CC=CC=C1N(C)C
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.122±0.06 g/cm3(Predicted)
- Boiling Point: 318.5±25.0 °C(Predicted)
- pka: 3.99±0.10(Predicted)
2-2-(dimethylamino)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839474-0.05g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1839474-0.1g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1839474-0.25g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1839474-0.5g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1839474-1.0g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1839474-2.5g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1839474-5.0g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1839474-10.0g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1839474-1g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1839474-5g |
2-[2-(dimethylamino)phenyl]propanoic acid |
135807-55-5 | 5g |
$2858.0 | 2023-09-19 |
2-2-(dimethylamino)phenylpropanoic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 2-2-(dimethylamino)phenylpropanoic acid
Introduction to 2-2-(dimethylamino)phenylpropanoic acid (CAS No. 135807-55-5)
2-2-(dimethylamino)phenylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 135807-55-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenyl ring substituted with a dimethylamino group and linked to a propanoic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of both aromatic and aliphatic functional groups makes it a valuable intermediate in the development of various pharmacological agents.
The molecular structure of 2-2-(dimethylamino)phenylpropanoic acid consists of a benzene ring substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and an attached propyl chain ending in a carboxylic acid group (-COOH). This configuration imparts unique electronic and steric properties, making it a promising candidate for further chemical modifications. The dimethylamino group enhances the compound's basicity, which can be exploited in designing molecules that interact with acidic biological targets, such as enzymes or receptors.
In recent years, there has been growing interest in the synthesis and application of 2-2-(dimethylamino)phenylpropanoic acid in medicinal chemistry. Its structural framework is conducive to the development of novel drug candidates targeting various therapeutic areas. For instance, derivatives of this compound have shown potential in inhibiting enzymes involved in inflammatory pathways, making them attractive for the treatment of chronic inflammatory diseases. Additionally, the aromatic ring can be further functionalized to introduce additional pharmacophores, enhancing binding affinity and selectivity.
One of the most compelling aspects of 2-2-(dimethylamino)phenylpropanoic acid is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop scaffolds for small-molecule drugs that exhibit desirable pharmacokinetic properties. The carboxylic acid group, in particular, serves as a versatile handle for further derivatization through esterification, amidation, or coupling reactions with other bioactive molecules. This flexibility has enabled the creation of libraries of compounds for high-throughput screening, accelerating the discovery process.
Recent advancements in computational chemistry have also contributed to the exploration of 2-2-(dimethylamino)phenylpropanoic acid's potential applications. Molecular modeling studies have revealed that this compound can interact with specific binding pockets on target proteins, suggesting its utility in designing inhibitors or modulators. These studies have been complemented by experimental efforts, where researchers have synthesized and characterized various derivatives to assess their biological activity. The results have been promising, with several compounds showing encouraging preclinical efficacy.
The synthesis of 2-2-(dimethylamino)phenylpropanoic acid itself is an area of active research. Chemists have developed efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve multi-step processes starting from readily available precursors such as aniline derivatives or aromatic aldehydes. The use of catalytic systems has further improved the efficiency of these synthetic pathways, making them more sustainable and scalable for industrial applications.
In conclusion, 2-2-(dimethylamino)phenylpropanoic acid (CAS No. 135807-55-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile reactivity make it a valuable building block for designing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the discovery and development of next-generation drugs.
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